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molecular formula C11H12O3 B8398061 Methyl 4-(2-methoxyethenyl)benzoate

Methyl 4-(2-methoxyethenyl)benzoate

Cat. No. B8398061
M. Wt: 192.21 g/mol
InChI Key: NYEHKJYWMUGBFY-UHFFFAOYSA-N
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Patent
US07846960B2

Procedure details

To an ambient temperature suspension of potassium tert-butoxide (2.05 g, 18.27 mmol) in THF (60 mL) is added the (methoxymethyl)triphenyl phosphonium chloride (6.26 g, 18.27 mmol). The reaction mixture is stirred at room temperature for 20 min. Solid methyl 4-formylbenzoate (1.0 g, 6.09 mmol) is added and the reaction is stirred at room temperature overnight. The reaction mixture is quenched with saturated aq. NH4Cl and concentrated. The residue is partitioned between Et2O and water. The aqueous layer is extracted with Et2O and the combined organic layers are washed with brine, dried (MgSO4), filtered, concentrated, and chromatographed (0% to 30% EtOAC/Hex) to yield the title compound (939 mg, 80%) as a mix of E/Z isomers.
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Cl-].[CH3:8][O:9][CH2:10][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[CH:30]([C:32]1[CH:41]=[CH:40][C:35]([C:36]([O:38][CH3:39])=[O:37])=[CH:34][CH:33]=1)=O>C1COCC1>[CH3:39][O:38][C:36](=[O:37])[C:35]1[CH:40]=[CH:41][C:32]([CH:30]=[CH:8][O:9][CH3:10])=[CH:33][CH:34]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.26 g
Type
reactant
Smiles
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)OC)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction is stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with saturated aq. NH4Cl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between Et2O and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with Et2O
WASH
Type
WASH
Details
the combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (0% to 30% EtOAC/Hex)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C=COC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 939 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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